molecular formula C9H6F3NO3S B2454080 4-(Trifluoromethoxy)benzenesulphonylacetonitrile CAS No. 217186-16-8

4-(Trifluoromethoxy)benzenesulphonylacetonitrile

Cat. No.: B2454080
CAS No.: 217186-16-8
M. Wt: 265.21
InChI Key: AWXPHHFMCOJVSU-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzenesulphonylacetonitrile is an organic compound with the molecular formula C9H6F3NO3S and a molecular weight of 265.21 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further connected to a sulphonylacetonitrile moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-(Trifluoromethoxy)benzenesulphonylacetonitrile typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with acetonitrile in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-(Trifluoromethoxy)benzenesulphonylacetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and catalysts like palladium. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Trifluoromethoxy)benzenesulphonylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzenesulphonylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively . The sulphonylacetonitrile moiety can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical processes.

Comparison with Similar Compounds

4-(Trifluoromethoxy)benzenesulphonylacetonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3S/c10-9(11,12)16-7-1-3-8(4-2-7)17(14,15)6-5-13/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXPHHFMCOJVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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